molecular formula C17H19N5O2 B496912 ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B496912
M. Wt: 325.4g/mol
InChI Key: CESUIKFOJMCHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a piperidine ring attached to the triazole. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of triazoloquinazoline scaffolds . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis . These methods not only improve the reaction rates but also minimize the formation of by-products, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Rhodium, copper, palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole and quinazoline rings play a crucial role in this interaction, facilitating the binding to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific combination of triazole, quinazoline, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4g/mol

IUPAC Name

ethyl 5-piperidin-1-yltriazolo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C17H19N5O2/c1-2-24-17(23)14-16-18-15(21-10-6-3-7-11-21)12-8-4-5-9-13(12)22(16)20-19-14/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

CESUIKFOJMCHSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4

Canonical SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4

solubility

1.7 [ug/mL]

Origin of Product

United States

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